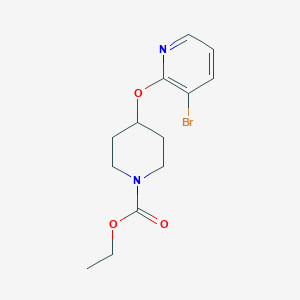

Ethyl 4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxylate

Description

Ethyl 4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound, in particular, features a piperidine ring substituted with an ethyl ester group and a bromopyridinyl group, making it a valuable intermediate in the synthesis of various biologically active molecules.

Properties

IUPAC Name |

ethyl 4-(3-bromopyridin-2-yl)oxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O3/c1-2-18-13(17)16-8-5-10(6-9-16)19-12-11(14)4-3-7-15-12/h3-4,7,10H,2,5-6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWDKQMHDIDHLPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)OC2=C(C=CC=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.

Introduction of the Bromopyridinyl Group: The bromopyridinyl group can be introduced via a nucleophilic substitution reaction using 3-bromopyridine as a starting material.

Esterification: The final step involves the esterification of the piperidine ring with ethyl chloroformate under basic conditions to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the bromopyridinyl group can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.

Oxidation and Reduction: Reagents such as potassium permanganate, sodium borohydride, and hydrogen gas can be used under appropriate conditions.

Hydrolysis: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

Nucleophilic Substitution: Substituted pyridine derivatives.

Oxidation and Reduction: Various oxidation states and reduced forms of the compound.

Hydrolysis: The corresponding carboxylic acid derivative.

Scientific Research Applications

Ethyl 4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.

Biological Studies: It is employed in the study of biological pathways and mechanisms due to its structural features.

Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromopyridinyl group can participate in various binding interactions with biological molecules, while the piperidine ring can modulate the compound’s overall activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 4-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate

- Indole Derivatives

- Piperidine Derivatives

Uniqueness

Ethyl 4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxylate is unique due to the presence of the bromopyridinyl group, which imparts specific reactivity and binding properties. This makes it a valuable intermediate in the synthesis of compounds with unique biological activities and industrial applications.

Biological Activity

Ethyl 4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, an ethyl ester group, and a bromopyridinyl moiety, which contribute to its diverse applications in pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Bromopyridine Moiety : This can be achieved through bromination of pyridine derivatives.

- Nucleophilic Substitution : The piperidine ring is introduced via nucleophilic substitution reactions.

- Esterification : The final step involves the coupling of the piperidine derivative with ethyl chloroformate or similar reagents.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study involving human cancer cell lines such as A431 (epidermoid carcinoma) and HT29 (colorectal carcinoma), this compound showed promising cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin. The structure–activity relationship (SAR) analysis suggested that the bromine substituent plays a critical role in enhancing the compound's binding affinity to target proteins involved in cancer cell proliferation.

Study 1: Antimicrobial Evaluation

A study conducted by researchers at evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Escherichia coli | 10 |

| Staphylococcus aureus | 15 |

| Pseudomonas aeruginosa | 20 |

Study 2: Anticancer Activity

In another investigation published in MDPI, the compound was tested against various cancer cell lines. The findings revealed that it induced apoptosis in A431 cells, with a notable increase in caspase activity, suggesting a mechanism involving programmed cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 | 5 | Induction of apoptosis |

| HT29 | 8 | Cell cycle arrest |

The biological activities of this compound are believed to stem from its ability to interact with specific biological targets:

- Protein Kinases : The compound may inhibit certain kinases involved in cell signaling pathways crucial for cancer progression.

- Bacterial Enzymes : By targeting enzymes responsible for cell wall synthesis, it disrupts bacterial viability.

Q & A

Q. What are the standard synthetic routes for Ethyl 4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxylate, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions. A common approach is to react a piperidine derivative with a brominated pyridinyloxy precursor under optimized conditions. Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates due to their ability to stabilize transition states .

- Temperature control : Reactions often proceed at 80–100°C to balance kinetic efficiency and side-product formation .

- Catalysts : Palladium or copper catalysts may facilitate coupling steps, though their use requires inert atmospheres .

Purification via column chromatography (e.g., silica gel with hexane/EtOAc gradients) is critical for isolating high-purity products .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

The bromopyridinyl group acts as an electron-withdrawing moiety, enhancing the electrophilicity of adjacent carbons. This facilitates nucleophilic attacks (e.g., Suzuki couplings or SNAr reactions). For example:

- Suzuki coupling : The bromine atom can be replaced by aryl/heteroaryl boronic acids under Pd catalysis, with yields influenced by steric hindrance from the piperidine ring .

- Solvent effects : Reactions in DMF show higher conversion rates compared to THF due to improved solubility of polar intermediates .

Q. What strategies address contradictions in biological activity data between in vitro and in vivo studies for this compound?

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability or poor bioavailability). Methodological solutions include:

- Prodrug modification : Introducing hydrolyzable groups (e.g., ester-to-acid conversion in vivo) to enhance solubility .

- Computational modeling : Molecular dynamics simulations predict metabolic hotspots (e.g., CYP450-mediated oxidation sites) to guide structural optimization .

- Comparative assays : Parallel in vitro (cell-based) and in vivo (rodent) studies with LC-MS monitoring of plasma concentrations .

Q. How can high-throughput screening (HTS) platforms, such as aryl halide informer libraries, expedite reaction development for derivatives of this compound?

The Merck Aryl Halide Informer Library (which includes structurally related brominated compounds) enables rapid assessment of reaction scope. For example:

- Cross-coupling screens : Testing Pd/XPhos systems against the library identifies optimal conditions for challenging substrates .

- Mechanistic insights : Failed reactions in HTS highlight steric/electronic limitations, guiding catalyst or solvent redesign .

Q. What are the challenges in resolving crystallographic data for this compound, and how can SHELX software mitigate them?

Challenges include low crystal quality and twinning. SHELX addresses these via:

Q. How does the piperidine ring’s conformation affect the compound’s interaction with biological targets?

The chair conformation of the piperidine ring positions substituents for optimal target engagement. Computational studies (e.g., docking with AutoDock Vina) reveal:

- Axial vs. equatorial substituents : The bromopyridinyl group in equatorial orientation minimizes steric clashes with hydrophobic binding pockets .

- Hydrogen bonding : The carbonyl oxygen of the carboxylate ester forms critical H-bonds with residues in enzyme active sites .

Data Contradiction Analysis Example

Issue : Discrepant melting points reported for analogs (e.g., 120–125°C vs. 130–135°C).

Resolution :

- Recrystallization solvent : Ethanol yields lower-melting polymorphs vs. acetone .

- DSC analysis : Identifies metastable forms that convert upon heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.